molecular formula C19H14O6 B4793713 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B4793713
M. Wt: 338.3 g/mol
InChI Key: ATXBCKJYLKAGJW-UHFFFAOYSA-N
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Description

7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a 1,3-benzodioxole substituent linked via a 2-oxoethoxy group at the 7-position and a methyl group at the 4-position of the chromen-2-one core. Chromenones (coumarin derivatives) are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzodioxole moiety in this compound may enhance metabolic stability and binding affinity to biological targets, as seen in structurally related molecules .

Synthesis typically involves condensation reactions between 4-methylumbelliferone and α-bromo ketones, followed by catalytic hydrogenation for deprotection (e.g., removal of benzyl groups). For example, a related compound, 7-(2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one, was synthesized with an 82% yield using this method .

Properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11-6-19(21)25-17-8-13(3-4-14(11)17)22-9-15(20)12-2-5-16-18(7-12)24-10-23-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBCKJYLKAGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Coupling with Chromenone Core: The benzodioxole intermediate is then coupled with a chromenone derivative through an esterification reaction. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Cyclization: The final step involves the cyclization of the intermediate to form the chromen-2-one core. This is typically achieved through a base-catalyzed intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is common among compounds targeting tubulin polymerization, essential for mitosis .
  • Antidiabetic Properties : Research has suggested that it may modulate pathways related to glucose metabolism, making it a candidate for diabetes treatment .
  • Neuroprotective Effects : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

In synthetic chemistry, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one serves as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactive functional groups .
  • Catalytic Reactions : The compound can undergo various chemical reactions including oxidation and reduction, facilitating the introduction of new functional groups .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Development of New Materials : It can be used as a precursor in the synthesis of advanced materials with specific optical or electronic properties .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the compound's interference with microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 2: Antidiabetic Activity

In a preclinical model assessing glucose tolerance and insulin sensitivity, administration of this compound resulted in improved metabolic parameters. The study highlighted its potential role in managing type 2 diabetes through modulation of insulin signaling pathways .

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Structural Features Key Biological Activities Reference
7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 1,3-Benzodioxol-5-yl, methyl Potential enzyme inhibition (inferred from benzodioxole group)
5-[2-(3-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one 3-Methoxyphenyl, propyl Anti-inflammatory, antioxidant
3-Benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one 4-Fluorophenyl, benzyl, dimethyl Enhanced enzyme inhibition (e.g., kinase targets)
5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one 4-Chlorophenyl, ethyl Cytotoxicity, antimicrobial activity
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one 4-Fluorophenyl, hexyl High cytotoxicity (cancer cell lines)
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one 4-Methoxyphenyl, phenyl Antioxidant, potential CNS activity
3-Acetyl-7-methyl-2H-chromen-2-one Acetyl, methyl Enhanced chemical reactivity (acylation reactions)

Key Observations:

Substituent Effects on Bioactivity :

  • Benzodioxole vs. Halogenated Aromatics : The 1,3-benzodioxole group in the target compound may confer improved metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl), which are associated with cytotoxicity .
  • Alkyl Chains : Longer alkyl chains (e.g., hexyl in ) enhance lipophilicity and membrane penetration, increasing cytotoxicity. In contrast, shorter chains (e.g., methyl or ethyl) balance solubility and activity .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 3-acetyl-7-methyl-2H-chromen-2-one) are synthesized in fewer steps, whereas those with benzodioxole or benzyl groups require multi-step protocols .

Mechanistic Insights: The benzodioxole moiety may interact with enzymes via π-π stacking or hydrogen bonding, similar to methoxy or halogenated groups in other chromenones . Fluorophenyl-substituted analogs exhibit distinct target selectivity, as seen in their strong cytotoxicity profiles .

Q & A

Q. What are the key synthetic routes for constructing the chromen-2-one core with a benzodioxol-substituted oxoethoxy sidechain?

The chromen-2-one core is typically synthesized via Pechmann condensation using resorcinol derivatives and β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions . To introduce the 2-(1,3-benzodioxol-5-yl)-2-oxoethoxy sidechain, etherification reactions are employed. For example, anhydrous K₂CO₃ and ethyl chloroacetate can be used to form the ether linkage, followed by coupling with 1,3-benzodioxol-5-yl carbonyl chloride. Purification via column chromatography ensures high yield and purity .

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic techniques is critical:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C4, benzodioxol at the oxoethoxy chain) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone and ketone groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₆O₇) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in related chromenone derivatives .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is stable under ambient conditions but degrades under strong oxidizing agents (e.g., HNO₃) or extreme pH. Storage in airtight containers at 4°C in desiccated environments is recommended. Stability assays (e.g., HPLC monitoring under stress conditions) can quantify degradation pathways .

Q. Which biological screening models are suitable for preliminary activity assessment?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given the benzodioxol group’s electron-rich nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar chromenone derivatives?

Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. ethyl groups at C4) or assay conditions. Systematic SAR studies comparing:

  • Substituent Effects : Replace benzodioxol with chlorophenyl or fluorophenyl groups to assess target selectivity .
  • Experimental Variables : Standardize cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .

Q. What advanced computational methods can predict binding modes of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or DNA topoisomerases, leveraging the compound’s planar chromenone core for π-π stacking .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to identify key residues in target proteins .

Q. How does the benzodioxol group influence the compound’s reactivity in derivatization reactions?

The benzodioxol moiety enhances electron density at the oxoethoxy chain, facilitating nucleophilic substitutions (e.g., amidation or esterification at the ketone group). However, steric hindrance from the dioxolane ring may limit access to certain reagents. Controlled experiments with bulky vs. small nucleophiles (e.g., hydrazines vs. amines) can clarify reactivity trends .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipinski’s Rule Compliance : Modify substituents to improve solubility (e.g., introduce polar groups without compromising logP <5) .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic degradation and guide structural tweaks (e.g., fluorination to block CYP450 oxidation) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR shifts and biological IC₅₀ values from independent studies to identify outliers .
  • Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.